2-Methoxypyridine

Basicity Electronic effects Purification

2-Methoxypyridine (C₆H₇NO, MW 109.13) is a colorless to pale yellow liquid heterocycle with a characteristic green tea-like aroma, bearing a methoxy substituent at the 2-position of the pyridine ring. It serves as a versatile building block in pharmaceutical and agrochemical synthesis.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1628-89-3
Cat. No. B126380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine
CAS1628-89-3
Synonyms2-Methoxy-pyridine
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=N1
InChIInChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
InChIKeyIWTFOFMTUOBLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyridine (CAS 1628-89-3): Chemical Identity and Procurement‑Grade Specifications


2-Methoxypyridine (C₆H₇NO, MW 109.13) is a colorless to pale yellow liquid heterocycle with a characteristic green tea-like aroma, bearing a methoxy substituent at the 2-position of the pyridine ring [1]. It serves as a versatile building block in pharmaceutical and agrochemical synthesis . Commercial material is typically supplied at ≥98% purity (GC) with a boiling point of 142 °C, density of 1.038–1.050 g/mL at 20–25 °C, refractive index n20/D 1.501–1.507, and flash point of 32 °C [1].

Why 2‑Methoxypyridine Is Not Interchangeable with 3‑ or 4‑Methoxypyridine in Synthesis


The position of the methoxy group on the pyridine ring fundamentally alters the compound's electronic properties, reactivity profile, and stability. Unlike its 3‑ and 4‑methoxy isomers, 2‑methoxypyridine exhibits a unique combination of attenuated basicity, thermally induced rearrangement capability, and regioselective metalation behavior that dictates its utility as a synthetic intermediate [1]. Substituting another methoxypyridine isomer without considering these distinct properties can lead to reaction failure, undesired regiochemistry, or unexpected decomposition [2].

Quantitative Differentiation of 2‑Methoxypyridine from Its Closest Analogs


Basicity Modulation: 2‑Methoxypyridine vs. Pyridine and 4‑Methoxypyridine

2-Methoxypyridine exhibits significantly reduced basicity compared to both unsubstituted pyridine and its 4-methoxy isomer, a critical parameter for downstream synthetic compatibility and purification strategy. The pKa of the 2-methoxypyridinium ion is 3.06–3.28 at 20–25 °C, compared to 5.23 for pyridine and 6.58 for 4-methoxypyridine [1].

Basicity Electronic effects Purification

Thermal Rearrangement: 2‑Methoxypyridine vs. 4‑Methoxypyridine under Flash Vacuum Pyrolysis

Under flash vacuum pyrolysis (FVP) conditions, 2-methoxypyridine undergoes a clean rearrangement to N‑methylpyridone, a transformation that is completely absent in 4‑methoxypyridine, which instead undergoes demethylation on silica [1].

Thermal stability Rearrangement N‑methylpyridone synthesis

Regioselective Lithiation: Tunable C‑3 vs. C‑6 Functionalization in 2‑Methoxypyridine

The lithiation of 2‑methoxypyridine can be directed to either the C‑3 or C‑6 position depending on the choice of base and the presence or absence of BF₃·Et₂O. Uncomplexed 2‑methoxypyridine with LDA gives C‑3 lithiation; the BF₃ adduct with LDA gives C‑6 lithiation [1][2].

Directed metalation Regioselectivity C–H functionalization

Gas‑Phase Thermodynamic Stability: 2‑Methoxypyridine vs. 4‑Methoxypyridine

The standard molar enthalpy of formation (gas‑phase) for 2‑methoxypyridine is −42.7 kJ·mol⁻¹, significantly more negative than that of 4‑methoxypyridine (−18.2 kJ·mol⁻¹), indicating greater thermodynamic stability of the 2‑methoxy isomer [1].

Thermodynamics Enthalpy of formation Isomer stability

Cross‑Coupling Utility: 2‑Methoxypyridine as a Versatile Partner in Suzuki–Miyaura Reactions

2‑Methoxypyridine‑derived boronic acids and halides participate efficiently in Suzuki–Miyaura cross‑couplings with nitrogen‑containing heteroaryl partners, a challenging substrate class. In one study, a 2‑methoxyphenylboronic acid was coupled with 3‑amino‑2‑chloropyridine in 99% yield, demonstrating the compatibility of the 2‑methoxy motif with high‑yielding heteroaryl couplings [1].

Suzuki–Miyaura Cross‑coupling Heterocyclic boronic acids

Where 2‑Methoxypyridine Delivers Measurable Advantages


Synthesis of N‑Methylpyridone Pharmacophores via Thermal Rearrangement

The exclusive ability of 2‑methoxypyridine to undergo flash vacuum pyrolysis (FVP) to yield N‑methylpyridone provides a direct route to this important pharmacophore [1]. This transformation is not possible with 4‑methoxypyridine, making 2‑methoxypyridine the required starting material for programs employing this scaffold [1].

Divergent Synthesis of C‑3 or C‑6 Substituted 2‑Methoxypyridine Derivatives

The tunable lithiation of 2‑methoxypyridine enables selective functionalization at either the C‑3 or C‑6 position, a regiodivergent strategy that expands the accessible chemical space from a single building block [2][3]. This contrasts with 3‑ and 4‑methoxypyridine isomers, which lack such predictable, switchable regioselectivity.

Acid‑Sensitive Reaction Sequences Requiring a Low‑Basicity Pyridine Scaffold

With a pKa of 3.06–3.28, 2‑methoxypyridine is significantly less basic than pyridine (pKa 5.23) and 4‑methoxypyridine (pKa 6.58) [4]. This property minimizes interference with acid‑sensitive reagents and simplifies purification, making it the isomer of choice for synthetic routes where basicity must be attenuated.

Preparation of Cross‑Coupling Building Blocks for Medicinal Chemistry

2‑Methoxypyridine serves as a precursor to boronic acids and halides that participate in high‑yielding Suzuki–Miyaura cross‑couplings, even with challenging heteroaryl partners [5]. The 99% yield achieved in a model coupling demonstrates its value in constructing complex biaryl architectures common in drug discovery [5].

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